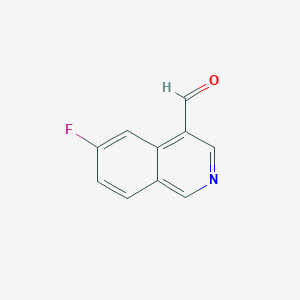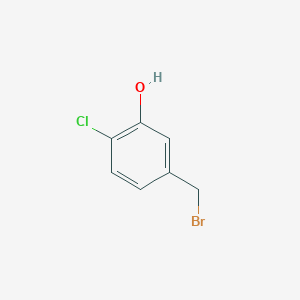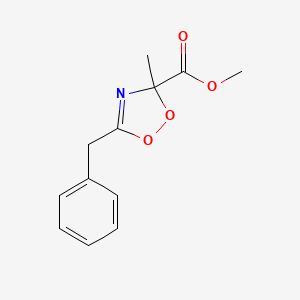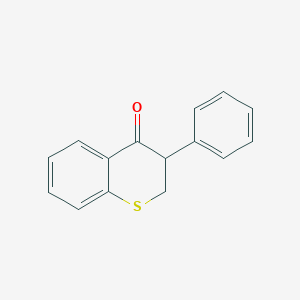
3-Phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylthiochroman-4-one is a sulfur-containing heterocyclic compound that belongs to the class of thiochromanones. These compounds are structurally related to chromones (benzopyrans) and are known for their promising biological activities. The presence of a sulfur atom in the thiochromanone structure imparts unique chemical and biological properties, making 3-Phenylthiochroman-4-one a compound of interest in medicinal chemistry and other scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Phenylthiochroman-4-one can be synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. This is followed by intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the cyclization of 3-aryl-3-(phenylthio)-propanoic acid under specific reaction conditions .
Industrial Production Methods: While specific industrial production methods for 3-Phenylthiochroman-4-one are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of 3-Phenylthiochroman-4-one.
Applications De Recherche Scientifique
3-Phenylthiochroman-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Phenylthiochroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
Chroman-4-one: Lacks the sulfur atom, leading to different chemical and biological properties.
Thiochroman-4-one: Similar structure but without the phenyl group, affecting its activity and applications.
Flavanone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness: 3-Phenylthiochroman-4-one is unique due to the presence of both a sulfur atom and a phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
35814-28-9 |
|---|---|
Formule moléculaire |
C15H12OS |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
3-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C15H12OS/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2 |
Clé InChI |
PIDNYUZTTLQVDW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


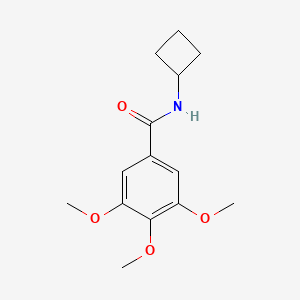
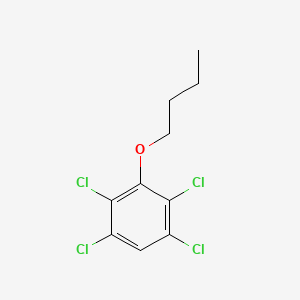



![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)

![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)
